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Compound Name: 3-Bromoazepan-2-one

Cat. No.: B1337900

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental
protocols for the palladium-catalyzed functionalization of 3-Bromoazepan-2-one. This key
intermediate possesses a reactive C-Br bond at the a-position to the carbonyl group, making it
an ideal substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. The
methodologies outlined below are foundational for the synthesis of novel a-substituted azepan-
2-one derivatives, which are of significant interest in medicinal chemistry and drug development
due to the prevalence of the azepane scaffold in bioactive molecules.

The following sections detail protocols for several key palladium-catalyzed reactions, including
Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and a-arylation reactions. The reaction
conditions presented are based on established literature for analogous a-bromo amide
substrates and serve as a robust starting point for optimization.

Suzuki-Miyaura Coupling: a-Arylation of 3-
Bromoazepan-2-one

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[1][2] In
the context of 3-Bromoazepan-2-one, this reaction enables the introduction of a wide array of
aryl and heteroaryl substituents at the a-position.
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

An oven-dried Schlenk tube is charged with 3-Bromoazepan-2-one (1.0 equiv.), the
corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst, a ligand, and a base. The
tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
The appropriate solvent is then added via syringe. The reaction mixture is stirred at the
specified temperature for the indicated time. Upon completion, the reaction is cooled to room
temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and
brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated
under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of 3-Bromoazepan-

2-one
Palladium .
Ligand Base .
Entry Catalyst . Solvent Temp (°C) Time (h)
(mol %) (equiv.)
(mol %)
Pd(OAc)2 K3POa4 Toluene/Hz
1 SPhos (4) 80 12
2 (2.0 O (10:1)
Pdz(dba)s Cs2C0s3 1,4-
2 RuPhos (2) ] 100 18
() (2.0) Dioxane
Pd(PPhs)a4 Na=COs DME/H20
3 - 90 24
(5) (2.5) (4:1)
PdCl2(dppf K2CO
4 =(dpp - S THF 70 16

) (3) (2.0)

Yields are not reported for this specific substrate and should be determined experimentally.
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Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of a-
Amino-azepan-2-ones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen
bonds.[3][4] This reaction allows for the coupling of 3-Bromoazepan-2-one with a diverse
range of primary and secondary amines, providing access to a-amino lactam derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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In an inert atmosphere glovebox, a vial is charged with 3-Bromoazepan-2-one (1.0 equiv.), the
amine (1.2 equiv.), a palladium precatalyst, a ligand, and a base. The appropriate solvent is
added, and the vial is sealed. The reaction mixture is stirred at the indicated temperature for
the specified time. After cooling to room temperature, the mixture is diluted with a suitable
organic solvent (e.g., dichloromethane) and filtered through a pad of celite. The filtrate is
concentrated, and the residue is purified by flash column chromatography to afford the desired
product.

Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination of 3-
Bromoazepan-2-one

Palladium .
Ligand Base .
Entry Catalyst . Solvent Temp (°C) Time (h)
(mol %) (equiv.)
(mol %)
Pdz(dba)s LHMDS
1 XPhos (3) Toluene 100 12
(1.5) (1.5)
Pd(OAc)2 NaOtBu 1,4-
2 BINAP (3) _ 90 18
(2) (1.4) Dioxane
G3-XPhos K2COs t-Amyl
3 - 110 10
2 (2.0) alcohol
Pdz(dba)s BrettPhos Cs2C0s3
4 THF 80 24
1) ) (1.8)

Yields are not reported for this specific substrate and should be determined experimentally.

Pd(O)L2 _——
PR HNR: Base (¢ Reductive )
(" Oxidative “\—| R-Pd(II)(BrL Amine R — - >
\_ Additon it ‘\\ Coordination _/ [R-Pd(| 2)L2]*Br- D —  R-Pd(I)(NR2)L2 e
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: a-Alkenylation of 3-Bromoazepan-2-
one

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form
substituted alkenes.[5][6] Applying this reaction to 3-Bromoazepan-2-one allows for the
introduction of vinyl groups at the a-position.

Experimental Protocol: General Procedure for the Heck Reaction

To a solution of 3-Bromoazepan-2-one (1.0 equiv.) and the alkene (1.5 equiv.) in a suitable
solvent, the palladium catalyst, ligand (if required), and base are added. The mixture is
degassed and then heated under an inert atmosphere for the specified time. After cooling, the
reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is
then partitioned between water and an organic solvent. The organic layer is washed, dried, and
concentrated. The product is purified by column chromatography.

Table 3: Representative Reaction Conditions for the Heck Reaction with 3-Bromoazepan-2-
one
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Palladium .
Ligand Base .
Entry Catalyst . Solvent Temp (°C) Time (h)
(mol %) (equiv.)
(mol %)
Pd(OAc) -
1 ) PPhs (10) EtsN (2.0) Acetonitrile 80 24
PdCIz(PPh K2COs
2 - DMF 100 16
3)2 (3) (2.5)
Pd(OAc):2 P(o-tolyl)s NaOAc
3 DMA 120 12
) 4) (2.0)
Herrmann'
DIPEA
4 s catalyst - NMP 90 20
(2.2)
1)

Yields are not reported for this specific substrate and should be determined experimentally.
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Caption: General catalytic cycle for the Heck reaction.

Sonogashira Coupling: a-Alkynylation of 3-
Bromoazepan-2-one

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon
bonds between sp2-hybridized carbons and sp-hybridized carbons.[7][8] This reaction can be
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employed to synthesize a-alkynyl azepan-2-ones from 3-Bromoazepan-2-one and terminal
alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of 3-Bromoazepan-2-one (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium
catalyst, a copper(l) co-catalyst, and a base are taken in a degassed solvent. The reaction is
stirred at the specified temperature under an inert atmosphere until the starting material is
consumed (as monitored by TLC or LC-MS). The reaction mixture is then diluted with an
organic solvent and washed with agueous ammonium chloride, water, and brine. The organic
phase is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude
product is purified by column chromatography.

Table 4: Representative Reaction Conditions for Sonogashira Coupling of 3-Bromoazepan-2-

one
Copper
Palladium o A
o-
Entry Catalyst Base Solvent Temp (°C) Time (h)
catalyst
(mol %)
(mol %)
PdCI2(PPh
1 Cul (4) EtsN THF 60 12
3)2 (2)
Pd(PPhs)a o
2 @) Cul (5) Piperidine DMF 80 8
PdClz(dppf
3 Cul (5) DIPA Toluene 70 16
) (2.5)
Pd(OAc)2
4 (2) I PPhs Cul (3) i-Pr2NEt Acetonitrile 50 24

(4)

Yields are not reported for this specific substrate and should be determined experimentally.
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Caption: Catalytic cycles for the Sonogashira coupling.
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Palladium-Catalyzed a-Arylation of 3-Bromoazepan-
2-onhe

Direct a-arylation provides another efficient route to form a C(sp3)-C(sp?) bond.[9][10] This
method typically involves the reaction of an enolate with an aryl halide, but variations exist for
the coupling of a-halo carbonyl compounds.

Experimental Protocol: General Procedure for a-Arylation

An oven-dried reaction vessel is charged with 3-Bromoazepan-2-one (1.0 equiv.), the arylating
agent (e.g., arylboronic acid or aryl halide), the palladium catalyst, and ligand under an inert
atmosphere. The solvent and base are added, and the mixture is heated to the desired
temperature. After the reaction is complete, it is cooled, diluted with an organic solvent, and
washed with water and brine. The organic layer is dried, concentrated, and the product is
isolated by column chromatography.

Table 5: Representative Reaction Conditions for a-Arylation of 3-Bromoazepan-2-one

Palladiu
m Ligand Base Arylatin Temp .
Entry . Solvent Time (h)
Catalyst (mol %) (equiv.) g Agent (°C)
(mol %)

Pd(OAc): P(t-Bu)s  LIHMDS Ayl

1 ] Toluene 80 12
(2) 4) (1.5) Bromide
Pdz(dba) DavePho  NaOtBu Aryl

2 ] THF 70 18
3 (1.5) s (3) (2.0) Bromide
PdClz(dp K3POa4 Arylboron 1 ,4-

3 - ) ) ) 100 16
pf) (3) (2.0) ic Acid Dioxane

[Pd(allyl) cataCXiu  Kz2COs Aryl
4 ) t-BuOH 90 24
Cll2 (2) mA (2) (2.2) Bromide

Yields are not reported for this specific substrate and should be determined experimentally.
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Caption: Experimental workflow for a-arylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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